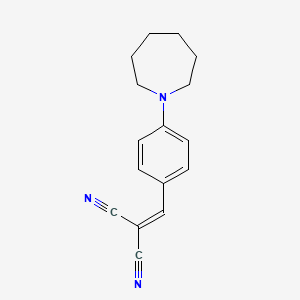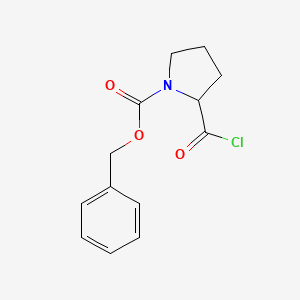
1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, phenylmethyl ester
概要
説明
The compound “1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, phenylmethyl ester” is a versatile material used in scientific research. It is part of the pyrrolidine family, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions. The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by its sp3 hybridization, which contributes to the stereochemistry of the molecule . This saturated scaffold allows efficient exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The structure–activity relationship (SAR) of these compounds has been studied, with the influence of steric factors on biological activity being a key focus .科学的研究の応用
Esterification in Organic Synthesis
1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, phenylmethyl ester, as a specific type of carboxylic acid ester, is crucial in organic synthesis. A study by Takimoto et al. (1981) highlights the significance of esterification in the transformation of carboxylic acids, where various carboxylic acids are converted to their ester counterparts using condensing agents under mild conditions. This process is fundamental in producing diverse organic compounds, including pharmaceuticals and materials (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).
Synthesis of Schiff Bases and Antimicrobial Agents
The compound is also integral in the synthesis of Schiff bases, which are vital in creating antimicrobial agents. Al-Omar and Amr (2010) demonstrated the synthesis of pyridine-bridged carboxamide Schiff's bases using a similar compound, leading to significant antimicrobial activity. This application is particularly relevant in the development of new antibacterial and antifungal drugs (Al-Omar & Amr, 2010).
Chemoenzymatic Synthesis
The compound's derivatives play a role in chemoenzymatic synthesis. Felluga et al. (2001) explored the enzymatic resolution of chiral mixtures to obtain enantiopure methyl esters of 1-alkyl-5-oxo-3-pyrrolidinecarboxylic acids. This approach is significant in producing enantiomerically pure compounds for pharmaceutical applications (Felluga, Pitacco, Prodan, Pricl, Visintin, & Valentin, 2001).
将来の方向性
特性
IUPAC Name |
benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNYJZJSXDGJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, phenylmethyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)
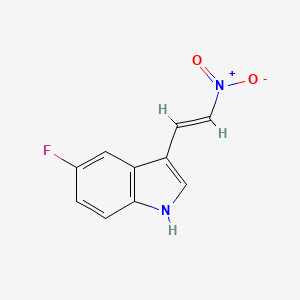
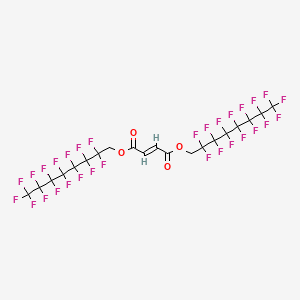
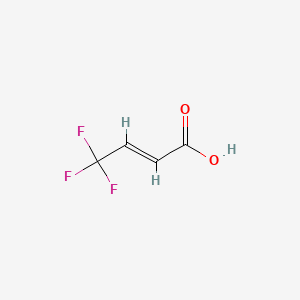
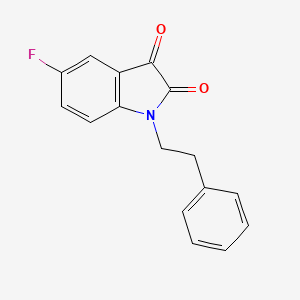
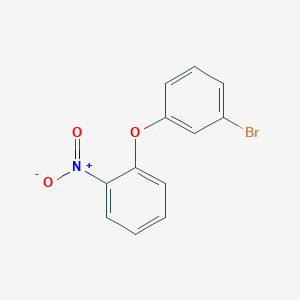
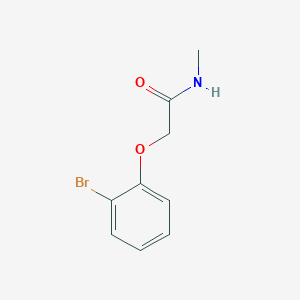

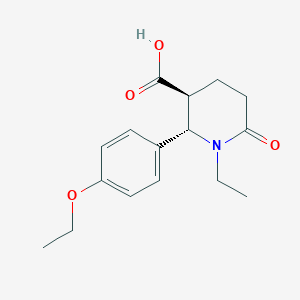


![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)
